molecular formula C13H19ClN2O2 B14894005 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride

4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride

Cat. No.: B14894005
M. Wt: 270.75 g/mol
InChI Key: CPZDSDFTHWHONU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research It is characterized by the presence of a methoxy group attached to a benzamide structure, with a piperidine ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and piperidine.

    Amidation Reaction: The 4-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with piperidine to form 4-methoxy-N-(piperidin-3-yl)benzamide.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the benzamide to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: 4-Hydroxy-N-(piperidin-3-yl)benzamide.

    Reduction: 4-Methoxy-N-(piperidin-3-yl)benzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

  • 4-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride
  • 3-Methoxy-N-(piperidin-4-yl)benzamide hydrochloride

Comparison: 4-Methoxy-N-(piperidin-3-yl)benzamide hydrochloride is unique due to the position of the piperidine ring at the 3-position. This structural difference can influence its binding affinity and specificity towards molecular targets, making it distinct from similar compounds with piperidine rings at other positions.

Properties

Molecular Formula

C13H19ClN2O2

Molecular Weight

270.75 g/mol

IUPAC Name

4-methoxy-N-piperidin-3-ylbenzamide;hydrochloride

InChI

InChI=1S/C13H18N2O2.ClH/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11;/h4-7,11,14H,2-3,8-9H2,1H3,(H,15,16);1H

InChI Key

CPZDSDFTHWHONU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCNC2.Cl

Origin of Product

United States

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